molecular formula C2H6N4O4 B1207443 N,N'-Dinitroethylenediamine CAS No. 505-71-5

N,N'-Dinitroethylenediamine

Cat. No.: B1207443
CAS No.: 505-71-5
M. Wt: 150.09 g/mol
InChI Key: QCOXCILKVHKOGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dinitroethylenediamine is synthesized by nitrating ethyleneurea, followed by hydrolysis of the nitration product (dinitroethyleneurea) in a weakly alkaline or neutral aqueous solution . The reaction conditions typically involve controlled temperatures and the use of nitrating agents such as nitric acid.

Industrial Production Methods: Industrial production of N,N’-Dinitroethylenediamine involves similar synthetic routes but on a larger scale. The process includes the careful handling of nitrating agents and maintaining specific reaction conditions to ensure safety and yield. The compound is often produced in facilities equipped to handle explosive materials.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dinitroethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert N,N’-Dinitroethylenediamine into less oxidized forms.

    Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Dinitroethylenediamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

    Biology: The compound’s properties are studied for potential biological applications, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential medicinal uses, although its explosive nature limits its direct application in medicine.

    Industry: N,N’-Dinitroethylenediamine is used in the production of explosives and propellants.

Mechanism of Action

The mechanism by which N,N’-Dinitroethylenediamine exerts its effects involves its high-energy nitro groups. These groups can undergo rapid decomposition, releasing a significant amount of energy. The molecular targets and pathways involved in its explosive properties include the rapid formation of gases and heat upon decomposition, leading to an explosive reaction .

Comparison with Similar Compounds

Uniqueness: N,N’-Dinitroethylenediamine is unique due to its explosive properties and specific applications in the production of explosives and propellants. Its ability to form stable salts with metals and its high-energy nitro groups distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-nitramidoethyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O4/c7-5(8)3-1-2-4-6(9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOXCILKVHKOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN[N+](=O)[O-])N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052141
Record name N,N'-Dinitroethylenediamine
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Molecular Weight

150.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-71-5
Record name N1,N2-Dinitro-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-71-5
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Record name Ethylenedinitramine
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Record name Haleite
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Record name 1,2-Ethanediamine, N1,N2-dinitro-
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Record name N,N'-Dinitroethylenediamine
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Record name N,N'-dinitroethylenediamine
Source European Chemicals Agency (ECHA)
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Record name DINITROETHYLENE DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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